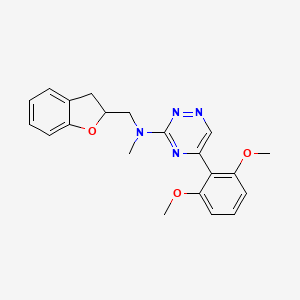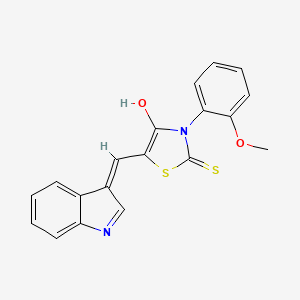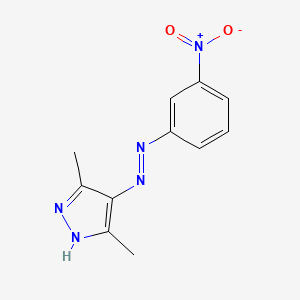
(3,5-dimethyl-1H-pyrazol-4-yl)-(3-nitrophenyl)diazene
描述
(3,5-dimethyl-1H-pyrazol-4-yl)-(3-nitrophenyl)diazene is a chemical compound that belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond This compound features a pyrazole ring substituted with methyl groups at positions 3 and 5, and a nitrophenyl group attached to the diazene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)-(3-nitrophenyl)diazene typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a diazonium salt derived from 3-nitroaniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium intermediate. The intermediate then undergoes a coupling reaction with the pyrazole to form the desired diazene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3,5-dimethyl-1H-pyrazol-4-yl)-(3-nitrophenyl)diazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The diazene moiety can participate in electrophilic substitution reactions, where the nitrogen-nitrogen double bond can be replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens or alkylating agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (3,5-dimethyl-1H-pyrazol-4-yl)-(3-aminophenyl)diazene.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives with altered functional groups.
科学研究应用
(3,5-dimethyl-1H-pyrazol-4-yl)-(3-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazole-based ligands and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its structural features allow it to bind to specific enzymes and receptors, influencing biological pathways.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties. It can also be used in the synthesis of materials with specific electronic and optical characteristics.
作用机制
The mechanism of action of (3,5-dimethyl-1H-pyrazol-4-yl)-(3-nitrophenyl)diazene involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazene moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
相似化合物的比较
Similar Compounds
(3,5-dimethyl-1H-pyrazol-4-yl)-(4-ethoxyphenyl)diazene: Similar structure with an ethoxy group instead of a nitro group.
(3,5-dimethyl-1H-pyrazol-4-yl)methanol: Lacks the diazene and nitrophenyl groups, but shares the pyrazole core.
(3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide: Contains an amine group instead of the diazene moiety.
Uniqueness
(3,5-dimethyl-1H-pyrazol-4-yl)-(3-nitrophenyl)diazene is unique due to the presence of both the diazene and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
属性
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-(3-nitrophenyl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-7-11(8(2)13-12-7)15-14-9-4-3-5-10(6-9)16(17)18/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFABUVMASIDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)N=NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-oxazol-4-yl]-[2-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B6105409.png)
![7-(3,4-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6105410.png)
![2,5-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B6105412.png)
![N-[4-(2,2-diphenylpropanoylamino)phenyl]butanamide](/img/structure/B6105416.png)
![ethyl 4-[7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-piperidinecarboxylate](/img/structure/B6105417.png)
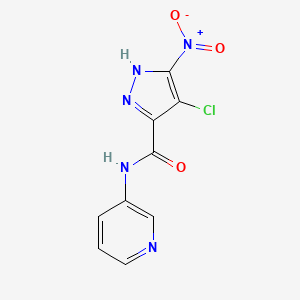
![(1R,2S,4R)-N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6105440.png)
![N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6105455.png)
![N-(4-acetylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6105457.png)
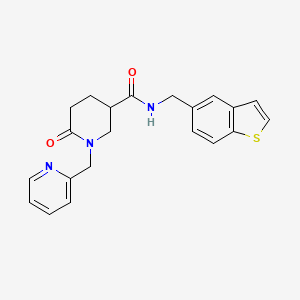
![2-phenyl-N-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6105469.png)
![(4E)-4-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE](/img/structure/B6105486.png)
